molecular formula C8H14N2O B589714 (4R,8aR)-4-Methylhexahydropyrrolo[1,2-a]pyrazin-1(2H)-one CAS No. 143393-98-0

(4R,8aR)-4-Methylhexahydropyrrolo[1,2-a]pyrazin-1(2H)-one

Cat. No.: B589714
CAS No.: 143393-98-0
M. Wt: 154.213
InChI Key: ADIVLAHECPCSGH-RNFRBKRXSA-N
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Description

(4R,8aR)-4-Methylhexahydropyrrolo[1,2-a]pyrazin-1(2H)-one is a nitrogen-containing heterocyclic compound. It features a pyrrole ring fused to a pyrazine ring, forming a unique bicyclic structure. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4R,8aR)-4-Methylhexahydropyrrolo[1,2-a]pyrazin-1(2H)-one typically involves cyclization reactions. One common method is the cyclization of appropriate precursors under acidic or basic conditions. For instance, the cyclization of N-substituted amino acids with suitable aldehydes or ketones can yield the desired compound. The reaction conditions often include the use of catalysts such as Lewis acids or bases to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

(4R,8aR)-4-Methylhexahydropyrrolo[1,2-a]pyrazin-1(2H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms or the methyl group, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

(4R,8aR)-4-Methylhexahydropyrrolo[1,2-a]pyrazin-1(2H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of (4R,8aR)-4-Methylhexahydropyrrolo[1,2-a]pyrazin-1(2H)-one involves its interaction with specific molecular targets. It may act by inhibiting enzymes or binding to receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4R,8aR)-4-Methylhexahydropyrrolo[1,2-a]pyrazin-1(2H)-one is unique due to its specific stereochemistry and the presence of both pyrrole and pyrazine rings

Properties

IUPAC Name

(4R,8aR)-4-methyl-3,4,6,7,8,8a-hexahydro-2H-pyrrolo[1,2-a]pyrazin-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O/c1-6-5-9-8(11)7-3-2-4-10(6)7/h6-7H,2-5H2,1H3,(H,9,11)/t6-,7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADIVLAHECPCSGH-RNFRBKRXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNC(=O)C2N1CCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CNC(=O)[C@@H]2N1CCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201173189
Record name Pyrrolo[1,2-a]pyrazin-1(2H)-one, hexahydro-4-methyl-, (4R-cis)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201173189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

143393-98-0
Record name Pyrrolo[1,2-a]pyrazin-1(2H)-one, hexahydro-4-methyl-, (4R-cis)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=143393-98-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyrrolo[1,2-a]pyrazin-1(2H)-one, hexahydro-4-methyl-, (4R-cis)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201173189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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